1-Boc-4-formyl-azepane

Overview

Description

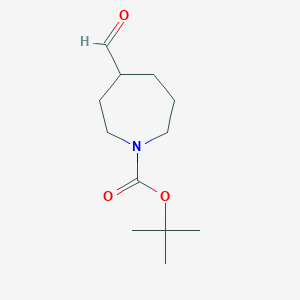

1-Boc-4-formyl-azepane (CAS: 1065608-54-9) is a seven-membered azepane ring derivative functionalized with a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a formyl group at the 4-position. Its molecular formula is C₁₂H₂₁NO₃, with a molecular weight of 227.30 g/mol . The Boc group enhances stability during synthetic processes, particularly in peptide and heterocyclic chemistry, while the formyl group serves as a versatile electrophilic site for nucleophilic additions (e.g., forming Schiff bases) or further functionalization. This compound is widely used as an intermediate in pharmaceuticals and agrochemicals due to its balanced reactivity and ease of deprotection under mild acidic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Boc-4-formyl-azepane can be synthesized through several routes. One common method involves the protection of azepane with a Boc group, followed by formylation at the fourth position. The synthesis typically starts with azepane, which is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to introduce the Boc protecting group. The resulting Boc-protected azepane is then subjected to formylation using reagents like Vilsmeier-Haack reagent (formed from DMF and POCl3) to introduce the formyl group at the desired position.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Boc-4-formyl-azepane undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The formyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols attack the carbonyl carbon, leading to the formation of imines or acetals, respectively.

Common Reagents and Conditions:

Oxidation: KMnO4 in aqueous or alkaline medium.

Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

Substitution: Primary amines or alcohols in the presence of acid catalysts.

Major Products Formed:

Oxidation: 1-Boc-4-carboxylic acid azepane.

Reduction: 1-Boc-4-hydroxymethyl azepane.

Substitution: 1-Boc-4-imine azepane or 1-Boc-4-acetal azepane.

Scientific Research Applications

1-Boc-4-formyl-azepane has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Biology: It is used in the study of enzyme inhibitors and receptor ligands due to its ability to form stable derivatives.

Medicine: The compound is explored for its potential in drug discovery, particularly in the design of novel therapeutic agents targeting neurological and psychiatric disorders.

Industry: It is used in the production of fine chemicals and as a building block in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Boc-4-formyl-azepane depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is cleaved in vivo to release the active form of the drug. The formyl group can interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would vary based on the specific derivative and its intended therapeutic use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Functional Group Variations

Key structural analogs differ in substituents and their positions, impacting reactivity, solubility, and applications.

Table 1: Comparison of 1-Boc-4-formyl-azepane with Similar Compounds

Reactivity and Stability

- Formyl vs. Ketone : The formyl group in this compound is more electrophilic than ketones (e.g., N-Boc-azepan-4-one), enabling faster nucleophilic additions. However, ketones exhibit greater stability under basic conditions .

- Ester vs. Carboxylic Acid : Ethyl 1-Boc-5-oxoazepane-4-carboxylate undergoes hydrolysis to carboxylic acids, whereas 1-Boc-Azepane-4-carboxylic acid is directly available for conjugation or salt formation .

- Aromatic vs.

Biological Activity

1-Boc-4-formyl-azepane is a compound that has garnered attention in various fields of scientific research, particularly in medicinal chemistry and biological studies. This article explores its biological activity, mechanisms of action, and applications based on a review of diverse sources.

Chemical Structure and Properties

This compound is characterized by a seven-membered azepane ring with a formyl group and a tert-butyloxycarbonyl (Boc) protecting group. The presence of these functional groups contributes to its reactivity and potential biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The mechanism of action can be summarized as follows:

- Prodrug Formation : The Boc group can be cleaved in vivo, releasing the active form of the compound, which may then interact with enzymes or receptors.

- Enzyme Inhibition : The formyl group allows for the formation of stable derivatives that can inhibit specific enzymes, making it valuable in drug discovery .

- Receptor Modulation : It may also modulate receptor activity, particularly in neurological and psychiatric contexts.

Biological Activity

This compound exhibits several biological activities that make it an interesting candidate for further research:

- Anticancer Potential : Preliminary studies suggest that derivatives of this compound can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth .

- Neurological Applications : Its derivatives are being explored for their potential to act as therapeutic agents for neurological disorders by modulating neurotransmitter systems.

Table 1: Summary of Biological Activities

Case Study: Inhibition of IRE-1

A notable study investigated the synthesis of novel inhibitors based on azepane derivatives, including compounds related to this compound. These inhibitors were found to effectively suppress the activity of the inositol-requiring enzyme 1 (IRE-1), which plays a critical role in the cellular stress response. The study demonstrated that certain derivatives could significantly reduce XBP-1s expression in B-cell lines, indicating potential applications in cancer therapy .

Comparison with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Structure/Group | Biological Activity |

|---|---|---|

| 1-Boc-4-hydroxy-azepane | Hydroxyl group | Different reactivity; potential for alcohol-related reactions |

| 1-Boc-4-amino-azepane | Amino group | Useful in peptide synthesis; broader applications |

| 4-Formylpiperidine | Six-membered ring | Similar reactivity but different steric properties |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 1-Boc-4-formyl-azepane, and how do reaction conditions influence yield?

The synthesis typically involves the Boc (tert-butoxycarbonyl) protection of azepane derivatives followed by formylation. A common method includes:

- Reagents : Use of sodium hydride (NaH) as a base and dimethylformamide (DMF) as a solvent for formylation reactions .

- Purification : Column chromatography (e.g., silica gel) is critical for isolating the product due to its polar functional groups.

- Yield optimization : Stirring at room temperature for extended periods (e.g., 12–24 hours) improves conversion rates. Contradictions in reported yields (e.g., 50–75%) may arise from variations in solvent purity or moisture content .

Q. How is this compound characterized structurally, and what analytical techniques are essential?

- Spectroscopy :

- NMR : H and C NMR confirm the Boc group (tert-butyl signals at δ ~1.4 ppm) and formyl proton (δ ~9.8 ppm).

- IR : Stretching frequencies for carbonyl groups (Boc: ~1680–1720 cm; formyl: ~1700–1750 cm) .

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (CHNO) and distinguishes isotopic patterns .

Q. What are the stability considerations for storing this compound?

- Storage : Keep under inert gas (argon/nitrogen) at –20°C to prevent degradation of the formyl group.

- Decomposition risks : Hydrolysis of the Boc group may occur in humid environments, detected via TLC or HPLC monitoring .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of the formyl group in nucleophilic additions?

- Issue : Some studies report rapid aldehyde reactivity, while others note steric hindrance from the Boc group.

- Methodology :

Q. What strategies mitigate racemization in chiral derivatives synthesized from this compound?

- Chiral auxiliaries : Introduce enantiopure amines during reductive amination of the formyl group.

- Low-temperature reactions : Perform reactions at –78°C (using dry ice/acetone baths) to suppress epimerization .

- Monitoring : Chiral HPLC or polarimetry ensures enantiomeric excess (ee) >95% .

Q. How does this compound compare to similar intermediates in multicomponent reactions (MCRs)?

-

Case study : In Ugi reactions, the formyl group participates efficiently, but the Boc group may require deprotection post-reaction.

-

Data comparison :

Compound Reaction Yield Deprotection Efficiency This compound 65–70% Requires TFA (90% efficiency) 1-Cbz-4-formyl-azepane 75–80% Hydrogenolysis (95% efficiency)

Q. What computational methods validate the conformational flexibility of this compound?

- Molecular dynamics (MD) : Simulate rotational barriers of the azepane ring to predict reactivity.

- DFT calculations : Compare optimized geometries with X-ray crystallography data (if available) to assess steric strain .

Q. How can researchers address analytical challenges in quantifying trace impurities?

- HPLC-MS : Use reverse-phase C18 columns with ESI-MS detection (LOD ~0.1% for Boc-deprotected byproducts).

- Standardization : Cross-reference with PubChem spectral libraries to confirm impurity identities .

Q. Methodological Guidelines

- Reproducibility : Document solvent drying (e.g., molecular sieves for DMF) and reaction atmosphere (N/Ar).

- Data validation : Use at least two orthogonal techniques (e.g., NMR + HRMS) for structural confirmation.

- Ethical compliance : For biological studies, adhere to in vitro research protocols as specified in safety data sheets (e.g., non-human use ).

Properties

IUPAC Name |

tert-butyl 4-formylazepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-7-4-5-10(9-14)6-8-13/h9-10H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJGLIJYHRJWIKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(CC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.